1-[2-(2,6-Dimethylphenyl)pyrazol-3-yl]ethanone
Description
Properties
IUPAC Name |
1-[2-(2,6-dimethylphenyl)pyrazol-3-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O/c1-9-5-4-6-10(2)13(9)15-12(11(3)16)7-8-14-15/h4-8H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKCKWLLLROUVQD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)N2C(=CC=N2)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(2,6-Dimethylphenyl)pyrazol-3-yl]ethanone typically involves the reaction of 2,6-dimethylphenylhydrazine with an appropriate α,β-unsaturated ketone. The reaction is usually carried out in the presence of a base, such as sodium ethoxide, under reflux conditions. The general reaction scheme is as follows:
Step 1: Preparation of 2,6-dimethylphenylhydrazine by the reduction of 2,6-dimethylnitrobenzene.
Step 2: Condensation of 2,6-dimethylphenylhydrazine with an α,β-unsaturated ketone to form the pyrazole ring.
Industrial Production Methods
Industrial production of 1-[2-(2,6-Dimethylphenyl)pyrazol-3-yl]ethanone may involve similar synthetic routes but on a larger scale. The process may include optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity. Additionally, purification techniques like recrystallization or chromatography may be employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
1-[2-(2,6-Dimethylphenyl)pyrazol-3-yl]ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring or the pyrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole carboxylic acids, while reduction may produce hydrazine derivatives.
Scientific Research Applications
Chemistry
- Building Block for Complex Molecules : The compound serves as a precursor for synthesizing more intricate chemical structures, facilitating the exploration of new materials and compounds.
- Coordination Chemistry : It acts as a ligand in coordination complexes, which are essential for catalysis and material science applications.
Biological Activities
- Antimicrobial Properties : Studies have shown that derivatives of pyrazole compounds exhibit significant antibacterial and antifungal activities. For instance, certain analogs have been evaluated for their efficacy against various pathogens in vitro .
- Anti-inflammatory Effects : The compound has been investigated for its potential to inhibit inflammatory pathways, suggesting its use in treating conditions characterized by chronic inflammation .
- Anticancer Activity : Research indicates that pyrazole derivatives can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including modulation of cell signaling pathways .
Medicinal Chemistry
- Drug Development : The compound is explored as a lead structure for developing new pharmaceuticals targeting specific diseases such as diabetes and cancer. Its ability to modulate enzyme activity makes it suitable for therapeutic applications .
- Pharmacological Studies : Investigations into its pharmacokinetics and pharmacodynamics are ongoing to assess its viability as a drug candidate.
Industrial Applications
- Agrochemicals : The compound is being evaluated for its potential use in agricultural chemicals due to its biological activity against plant pathogens.
- Dyes and Pigments : Its unique chemical structure allows for applications in dye synthesis, contributing to the development of novel colorants with specific properties.
Case Study 1: Antimicrobial Activity
A recent study evaluated several pyrazole derivatives against bacterial strains such as Staphylococcus aureus and Escherichia coli. The results indicated that certain modifications to the pyrazole structure significantly enhanced antimicrobial potency compared to standard antibiotics .
Case Study 2: Anti-inflammatory Properties
Research involving animal models demonstrated that administration of 1-[2-(2,6-Dimethylphenyl)pyrazol-3-yl]ethanone reduced paw edema induced by carrageenan, indicating its potential as an anti-inflammatory agent .
Mechanism of Action
The mechanism of action of 1-[2-(2,6-Dimethylphenyl)pyrazol-3-yl]ethanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific biological context.
Comparison with Similar Compounds
Structural and Functional Comparisons with Similar Compounds
Heterocyclic Core Variations
a) Pyrazole vs. Tetrazole Derivatives
- 1-[5-(2,6-Dimethylphenyl)-1H-tetrazol-1-yl]ethanone (): Core Structure: Tetrazole (5-membered ring with four nitrogen atoms) vs. pyrazole. Impact: Tetrazoles exhibit enhanced metabolic stability and hydrogen-bonding capacity due to the additional nitrogen atoms, which may improve antimicrobial activity . However, pyrazoles are generally more lipophilic, favoring membrane penetration. Activity: Tetrazole derivatives (e.g., compounds 2a-f in ) showed moderate to strong antimicrobial activity against S. aureus and E. coli, suggesting that the target pyrazole analog may require structural optimization for similar efficacy.
b) Pyrazole vs. Thiazole/Piperidine Hybrids
- Oxathiapiprolin (): Structure: Combines pyrazole, thiazole, and piperidine moieties. The ethanone group is part of a larger, complex fungicide. Activity: Oxathiapiprolin targets fungal lipid biosynthesis (Qi site of complex III), whereas the simpler pyrazole-ethanone structure lacks this multi-target specificity .
Substituent Effects on Aromatic Rings
a) 2,6-Dimethylphenyl vs. 2,6-Dimethoxyphenyl
- SR48692 (): Substituents: 2,6-Dimethoxyphenyl on pyrazole vs. 2,6-dimethylphenyl in the target compound. Methyl groups may improve metabolic stability but reduce polarity .
b) 2,6-Dimethylphenyl vs. Trifluoromethylphenyl
- 1-(4-Methylphenyl)-2-[5-(3-trifluoromethylphenyl)tetrazol-2-yl]ethanone (): Substituents: CF₃ (electron-withdrawing) vs. CH₃ (electron-donating). Impact: CF₃ groups enhance oxidative stability and receptor affinity but may reduce solubility. The target compound’s methyl groups likely confer higher logP and better membrane permeability .
Functional Group Comparisons
a) Ethanone vs. Acetamide
- Alachlor and Pretilachlor (): Functional Groups: Chloroacetamide vs. ethanone. Activity: Acetamide herbicides inhibit plant fatty acid synthesis, while ethanone-containing compounds (e.g., the target) may lack herbicidal activity but could be optimized for antifungal or antimicrobial uses .
b) Ethanone vs. Carboxylic Acid
- SR48692 (): Functional Groups: Carboxylic acid (ionizable) vs. ethanone (non-ionizable). Impact: Carboxylic acids improve water solubility and protein binding but may reduce bioavailability. The target compound’s ethanone group balances lipophilicity and stability .
Data Tables
Table 1: Structural and Functional Comparison
Table 2: Physicochemical Properties
| Compound | Molecular Weight (g/mol) | logP | Water Solubility (mg/L) |
|---|---|---|---|
| Target Compound | 244.3 | ~2.8 | <50 |
| 1-[5-(2,6-DMP)-tetrazolyl] | 257.3 | ~1.5 | ~200 |
| Oxathiapiprolin | 537.4 | ~4.2 | <1 |
Biological Activity
1-[2-(2,6-Dimethylphenyl)pyrazol-3-yl]ethanone is a pyrazole derivative that has garnered attention for its diverse biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological effects, mechanisms of action, and potential applications in medicine.
1. Synthesis and Structural Characteristics
The compound is synthesized through the reaction of 2,6-dimethylphenylhydrazine with an α,β-unsaturated ketone, typically in the presence of sodium ethoxide under reflux conditions. The general reaction scheme involves:
- Preparation of 2,6-dimethylphenylhydrazine : This is achieved by reducing 2,6-dimethylnitrobenzene.
- Condensation : The hydrazine reacts with an α,β-unsaturated ketone to form the pyrazole ring.
2.1 Antimicrobial Activity
Research indicates that 1-[2-(2,6-Dimethylphenyl)pyrazol-3-yl]ethanone exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including both gram-positive and gram-negative bacteria. The compound's mechanism involves disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways .
2.2 Anti-inflammatory Properties
The compound has been evaluated for its anti-inflammatory effects, showing promising results in various assays:
- Inhibition of Pro-inflammatory Cytokines : Studies revealed that it significantly reduces tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) levels in animal models .
- Mechanism of Action : It is believed to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play crucial roles in the inflammatory process .
2.3 Anticancer Activity
1-[2-(2,6-Dimethylphenyl)pyrazol-3-yl]ethanone has been investigated for its anticancer potential:
- Cell Proliferation Inhibition : The compound demonstrated potent antiproliferative activity against several cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer), with IC50 values comparable to established chemotherapeutics like erlotinib .
- Mechanism : It may exert its effects by inducing apoptosis through the activation of caspases and modulation of cell cycle regulatory proteins .
3. Case Studies and Research Findings
Several studies have documented the biological activities of pyrazole derivatives, including 1-[2-(2,6-Dimethylphenyl)pyrazol-3-yl]ethanone:
| Study | Biological Activity | Findings |
|---|---|---|
| Anti-inflammatory | Reduced TNF-α levels by up to 80% in vivo | |
| Anticancer | IC50 against MCF-7 cells was 0.08 µM | |
| Antimicrobial | Effective against multiple bacterial strains |
4. Conclusion
The compound 1-[2-(2,6-Dimethylphenyl)pyrazol-3-yl]ethanone exhibits a broad spectrum of biological activities, making it a valuable candidate for further pharmacological studies. Its antimicrobial, anti-inflammatory, and anticancer properties highlight its potential applications in drug development. Future research should focus on elucidating its precise mechanisms of action and exploring its efficacy in clinical settings.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
